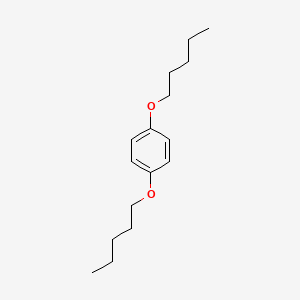

Benzene, 1,4-bis(pentyloxy)-

Description

Contextual Significance of Alkoxybenzene Derivatives in Contemporary Chemistry

Alkoxybenzene derivatives represent a crucial class of organic compounds characterized by one or more alkoxy (-OR) groups attached to a benzene (B151609) ring. Their importance in modern chemistry is extensive and multifaceted. The presence of the flexible alkyl chains and the rigid aromatic core allows for the fine-tuning of physical properties such as solubility, melting point, and electronic character. acs.org

These compounds serve as pivotal intermediates and building blocks in a wide array of applications:

Materials Science : Alkoxybenzenes are fundamental to the design of liquid crystals. researchgate.nettandfonline.com The length and branching of the alkoxy chains significantly influence the temperature range and type of mesophases (e.g., nematic, smectic) that a molecule can exhibit. researchgate.net They are also used in the development of specialized polymers and organic conductors. ontosight.aitertbutyl.com

Pharmaceuticals and Agrochemicals : The alkoxy group can enhance the lipophilicity of a molecule, which is a critical parameter for the biological activity of potential drugs and pesticides. ontosight.aiacs.org Consequently, this structural motif is found in many advanced therapeutic and crop protection agents.

Synthetic Chemistry : As versatile reagents, they participate in various organic reactions, and their derivatives are used to create complex molecular architectures. acs.orgpatsnap.com The global market for benzene derivatives continues to expand, driven by their indispensable role in the chemical, plastic, and electronics industries. grandviewresearch.comdatabridgemarketresearch.commaximizemarketresearch.com

Research Landscape and Potential Contributions of Benzene, 1,4-bis(pentyloxy)-

The research landscape for Benzene, 1,4-bis(pentyloxy)- is primarily situated within the field of materials science, specifically concerning liquid crystals and polymer precursors. The symmetrical disubstitution with pentyloxy groups makes it an archetypal molecule for studying the structure-property relationships that govern self-assembly and phase behavior.

The potential contributions of this compound are linked to its molecular structure. The two terminal pentyloxy chains provide the necessary flexibility and intermolecular interactions to promote the formation of ordered, fluid phases characteristic of liquid crystals. Research on structurally similar molecules, such as 4,4'-bis(pentyloxy)azoxybenzene, has demonstrated that the pentyloxy groups are instrumental in creating the nematic liquid crystal phase. tandfonline.com The study of Benzene, 1,4-bis(pentyloxy)- can therefore contribute to a more fundamental understanding of how alkyl chain length and oxygen linkage influence mesomorphic behavior, which is essential for designing new display technologies and sensors.

Overview of Key Academic Research Trajectories

Academic investigation into Benzene, 1,4-bis(pentyloxy)- and its analogues is concentrated on several key trajectories:

Liquid Crystal Synthesis and Characterization : A primary research focus is the synthesis of new homologous series of liquid crystals where Benzene, 1,4-bis(pentyloxy)- or a similar moiety serves as a core structural unit. researchgate.net Researchers synthesize derivatives by adding other rigid groups to the core and study the resulting mesomorphic properties using techniques like polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). researchgate.net These studies aim to correlate subtle changes in molecular structure with macroscopic properties like transition temperatures and the stability of liquid crystal phases. researchgate.nettandfonline.com

Monomer for High-Performance Polymers : Benzene derivatives are foundational to the polymer industry. grandviewresearch.commaximizemarketresearch.com A significant research trajectory involves the functionalization of Benzene, 1,4-bis(pentyloxy)- to create monomers for polymerization. For instance, introducing reactive groups like chloromethyl or ethynyl (B1212043) onto the benzene ring transforms the molecule into a building block for advanced polymers. guidechem.comchemspider.com These resulting polymers could possess unique optical or thermal properties conferred by the regular incorporation of the pentyloxy-substituted aromatic units.

Advanced Organic Intermediates : The compound serves as a precursor for more complex molecules. For example, it can be a starting material for the synthesis of substituted phenylene-based materials used in organic electronics or as ligands for metal-organic frameworks (MOFs). The pentyloxy groups can be used to ensure solubility in organic solvents during multi-step synthetic sequences.

Structure

2D Structure

Properties

CAS No. |

32527-64-3 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

1,4-dipentoxybenzene |

InChI |

InChI=1S/C16H26O2/c1-3-5-7-13-17-15-9-11-16(12-10-15)18-14-8-6-4-2/h9-12H,3-8,13-14H2,1-2H3 |

InChI Key |

AZRBANUVPNINHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)OCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Benzene, 1,4 Bis Pentyloxy

Established Synthetic Pathways for Benzene (B151609), 1,4-bis(pentyloxy)-

The creation of Benzene, 1,4-bis(pentyloxy)- typically involves the formation of ether linkages to a central benzene ring. Several classical and modern synthetic methods are employed for this purpose.

Williamson Ether Synthesis and Optimizations

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including symmetrical and asymmetrical dialkoxybenzenes. This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. In the context of Benzene, 1,4-bis(pentyloxy)-, this can be achieved by reacting hydroquinone (B1673460) with a pentyl halide in the presence of a base.

A general two-step approach involves the partial O-alkylation of hydroquinone to first form 4-alkoxyphenols. These intermediates are then further alkylated to yield the desired 1,4-dialkoxybenzene. Optimizations of this reaction often focus on the choice of base and solvent to maximize yield and minimize side reactions. For instance, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for synthesizing dialkyl ethers, while weaker bases such as potassium carbonate (K₂CO₃) are often used for aryl ethers. The use of polar aprotic solvents like DMSO or DMF can help to minimize competing elimination reactions.

Table 1: Reagents and Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Hydroquinone | Pentyl bromide | K₂CO₃ | Acetone | Benzene, 1,4-bis(pentyloxy)- |

| 4-pentyloxyphenol | Pentyl bromide | NaH | THF | Benzene, 1,4-bis(pentyloxy)- |

This table presents illustrative examples of reactant and reagent combinations for the Williamson ether synthesis.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for constructing more complex architectures based on the Benzene, 1,4-bis(pentyloxy)- scaffold. The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is invaluable for introducing conjugated systems.

For instance, a di-halogenated Benzene, 1,4-bis(pentyloxy)- derivative can be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in synthesizing 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives, which are significant in the development of blue phase liquid crystals. The reaction conditions are generally mild, often proceeding at room temperature, which allows for a broad functional group tolerance.

Nucleophilic Substitution and Other Aromatic Functionalization Approaches

Beyond the Williamson ether synthesis, other nucleophilic aromatic substitution (SNAr) reactions can be employed, especially for synthesizing functionalized derivatives. For example, a precursor like 3,5-dinitro-4-chlorobenzoic acid can react with hydroquinone in a nucleophilic substitution reaction, followed by further transformations to yield complex derivatives.

Other aromatic functionalization techniques can be applied to the Benzene, 1,4-bis(pentyloxy)- core. Electrophilic aromatic substitution (EAS) reactions can introduce various substituents onto the benzene ring, though the activating nature of the alkoxy groups directs substitution to the ortho and para positions. Given that the para positions are occupied, substitution will occur at the positions ortho to the alkoxy groups.

Synthesis of Structurally Related Analogs and Functionalized Derivatives of Benzene, 1,4-bis(pentyloxy)-

The versatility of the Benzene, 1,4-bis(pentyloxy)- structure lies in the ability to modify its peripheral groups to fine-tune its physical and electronic properties.

Systematic Variation of Alkyl Chain Lengths and Branching Patterns

A common strategy to modulate the properties of 1,4-dialkoxybenzenes is to systematically vary the length and branching of the alkyl chains. This is readily achieved through the Williamson ether synthesis by selecting different alkyl halides. For example, using shorter or longer alkyl halides (e.g., ethyl bromide or octyl bromide) in place of pentyl bromide allows for the synthesis of a homologous series of 1,4-dialkoxybenzenes.

The length of the alkyl chains significantly influences the melting and clearing points of these compounds, which is

Preparation of Polymer Precursors and Monomers for Material Applications

Benzene, 1,4-bis(pentyloxy)- serves as a core building block for various functional polymers, especially conjugated polymers used in organic electronics. Its electron-rich aromatic ring and solubilizing side chains make it an ideal candidate for incorporation into poly(p-phenylene vinylene) (PPV) and poly(p-phenylene ethynylene) (PPE) backbones. wikipedia.orguh.edu To be utilized in polymerization, the synthesized Benzene, 1,4-bis(pentyloxy)- must first be converted into a reactive monomer by introducing functional groups at the 2- and 5- positions of the benzene ring.

Common derivatization strategies include chloromethylation or bromomethylation to create bis(halomethyl) monomers. For instance, reacting Benzene, 1,4-bis(pentyloxy)- with formaldehyde (B43269) and hydrogen bromide can yield 1,4-bis(bromomethyl)-2,5-bis(pentyloxy)benzene. This monomer is then suitable for polymerization via the Gilch route, which involves a base-induced elimination reaction to form the vinylene linkages of the PPV chain. nih.gov

Alternatively, for use in Horner-Emmons or Wittig-type polycondensations, the dialkoxybenzene core can be functionalized with phosphonate (B1237965) or phosphonium (B103445) salt groups. uh.edu For example, after bromomethylation, a subsequent reaction with triethyl phosphite (B83602) (the Arbuzov reaction) converts the bromomethyl groups into diethylphosphonate esters. This creates a monomer like 1,4-bis(diethylphosphonatomethyl)-2,5-bis(pentyloxy)benzene, which can be polymerized with a dialdehyde (B1249045) comonomer. uh.edu

These monomers are critical for creating polymers with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.org The pentyloxy side chains ensure that the resulting polymers remain soluble enough for characterization and device fabrication from solution. uh.edu

Table 1: Polymerization Precursors Derived from Benzene, 1,4-bis(pentyloxy)-

| Monomer Precursor | Functionalization Reaction | Resulting Monomer | Polymerization Route | Target Polymer Class |

|---|---|---|---|---|

| Benzene, 1,4-bis(pentyloxy)- | Bromomethylation | 1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene | Gilch Polymerization | Poly(p-phenylene vinylene) (PPV) |

| Benzene, 1,4-bis(pentyloxy)- | Bromomethylation followed by Arbuzov Reaction | 1,4-Bis(diethylphosphonatomethyl)-2,5-bis(pentyloxy)benzene | Horner-Emmons Polycondensation | Poly(p-phenylene vinylene) (PPV) |

| Benzene, 1,4-bis(pentyloxy)- | Diformylation (e.g., Vilsmeier-Haack) | 2,5-Bis(pentyloxy)terephthalaldehyde | Wittig or Knoevenagel Polycondensation | Poly(p-phenylene vinylene) (PPV) |

Advanced Purification and Scalability Considerations in Synthesis

The production of Benzene, 1,4-bis(pentyloxy)- for high-performance material applications demands high purity, as impurities can significantly degrade the electronic properties and performance of the final polymer devices. Following the initial synthesis, purification is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or a hexane/ethanol mixture. This process effectively removes unreacted starting materials and inorganic salts. For even higher purity, column chromatography on silica (B1680970) gel may be employed.

When considering the scalability of the synthesis from laboratory to industrial production, the Williamson ether synthesis presents several advantages, including its broad scope and the general availability of reactants. wikipedia.org However, several factors must be optimized for large-scale production. researchgate.net

Key Scalability Factors:

Reaction Conditions: While laboratory syntheses may use reflux conditions over several hours, industrial processes aim to minimize reaction times and energy consumption. The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve yields for Williamson ether reactions. wikipedia.org

Solvent and Base Selection: The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, their high boiling points and potential for difficult removal can be problematic on a large scale. Phase-transfer catalysis (PTC) offers a robust alternative, allowing the reaction to occur in a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene), which simplifies workup and reduces the need for anhydrous conditions. francis-press.com

Process Automation and Safety: Transitioning to a larger scale requires careful control of reaction parameters such as temperature and reagent addition rate to manage the exothermicity of the reaction. Automated reactor systems can ensure consistent quality and safety.

Cost-Effectiveness: The cost of raw materials, particularly the pentyl halide and the chosen base and solvent, becomes a major consideration. Optimizing stoichiometry and maximizing yield are essential for economic viability. The catalytic Williamson ether synthesis, performed at high temperatures, is particularly well-suited for the industrial production of alkyl aryl ethers. researchgate.net

By addressing these purification and scalability challenges, a consistent and high-purity supply of Benzene, 1,4-bis(pentyloxy)- can be ensured for its use as a critical monomer in the advanced materials industry.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy stands as a cornerstone for the definitive structural analysis of Benzene (B151609), 1,4-bis(pentyloxy)-. Through the application of ¹H and ¹³C NMR, as well as more advanced techniques, a complete assignment of the proton and carbon environments within the molecule is achievable.

Proton (¹H) NMR Spectroscopy Applications

Proton NMR spectroscopy provides critical information about the electronic environment of the hydrogen atoms in Benzene, 1,4-bis(pentyloxy)-. The symmetry of the para-substituted benzene ring results in a simplified aromatic region of the spectrum. The protons on the benzene ring typically appear as a singlet, indicating their chemical equivalence. rsc.org

The pentyloxy chains exhibit distinct signals corresponding to the different methylene (B1212753) groups and the terminal methyl group. The protons of the methylene group attached directly to the oxygen atom (O-CH₂) are the most deshielded and appear at the lowest field among the alkyl protons. The subsequent methylene groups along the chain show progressively upfield shifts, and the terminal methyl group (CH₃) appears at the highest field. rsc.org

Table 1: ¹H NMR Chemical Shift Data for Benzene, 1,4-bis(pentyloxy)-

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 6.82 | s | - |

| -O-CH₂- | 3.90 | t | 6.5 |

| -O-CH₂-CH₂- | 1.72-1.78 | m | - |

| -CH₂-CH₂-CH₃ | 1.32-1.47 | m | - |

| -CH₃ | 0.91 | t | 7.0 |

Note: Data presented is a representative example and may vary slightly depending on the solvent and instrument used. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy Applications

Carbon-13 NMR spectroscopy complements the information obtained from ¹H NMR by providing insights into the carbon skeleton of the molecule. Due to the symmetry of Benzene, 1,4-bis(pentyloxy)-, the ¹³C NMR spectrum shows a reduced number of signals compared to what might be expected from the total number of carbon atoms.

The carbon atoms of the benzene ring show distinct resonances. The carbon atom directly bonded to the oxygen of the pentyloxy group is the most deshielded among the aromatic carbons. The other aromatic carbon atoms also exhibit characteristic chemical shifts. The carbon atoms of the pentyloxy chains are resolved, with the carbon of the O-CH₂ group appearing at the lowest field in the aliphatic region, and the terminal methyl carbon appearing at the highest field. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for Benzene, 1,4-bis(pentyloxy)-

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ar-C (C-O) | 159.2 |

| Ar-CH | 115.1 |

| -O-CH₂- | 68.1 |

| -O-CH₂-CH₂- | 28.9 |

| -CH₂-CH₂-CH₃ | 28.2 |

| -CH₂-CH₃ | 22.5 |

| -CH₃ | 14.0 |

Note: Data presented is a representative example and may vary slightly depending on the solvent and instrument used. rsc.org

Advanced Multinuclear and Two-Dimensional NMR Techniques

For a more in-depth structural confirmation and unambiguous assignment of proton and carbon signals, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. ipb.pt

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. ipb.pt HMBC experiments, on the other hand, reveal long-range couplings between protons and carbons (typically over two or three bonds), which helps in establishing the connectivity of different molecular fragments. For instance, an HMBC correlation between the protons of the O-CH₂ group and the aromatic carbon atom bonded to the oxygen would confirm the ether linkage. ipb.pt

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure

Fourier-Transform Infrared (FT-IR) Spectroscopy Methodologies

The FT-IR spectrum of Benzene, 1,4-bis(pentyloxy)- is characterized by absorption bands corresponding to the various vibrational modes of its constituent bonds. researchgate.net Key characteristic peaks include:

C-H stretching (aromatic): These vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net

C-H stretching (aliphatic): The stretching vibrations of the C-H bonds in the pentyloxy chains are observed in the 2950-2850 cm⁻¹ region. rsc.org

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to characteristic absorptions around 1600-1450 cm⁻¹. docbrown.info

C-O stretching (ether): The stretching vibration of the aryl-alkyl ether linkage is a prominent feature, typically found in the range of 1250-1200 cm⁻¹.

Out-of-plane C-H bending (aromatic): The pattern of these bands in the 900-675 cm⁻¹ region can often provide information about the substitution pattern of the benzene ring. For a 1,4-disubstituted benzene, a strong absorption is expected in the 850-800 cm⁻¹ range.

Table 3: Key FT-IR Absorption Bands for Benzene, 1,4-bis(pentyloxy)-

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2954, 2924, 2854 | Strong, Very Strong |

| Aromatic C=C Stretch | ~1600, ~1500 | Medium |

| C-O-C Asymmetric Stretch | ~1240 | Strong |

| C-O-C Symmetric Stretch | ~1040 | Medium |

| Para-disubstituted C-H Bend | ~830 | Strong |

Note: Data presented is a representative example and may vary. rsc.org

Raman Spectroscopy Techniques

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For Benzene, 1,4-bis(pentyloxy)-, key Raman signals would include:

Benzene ring breathing mode: A strong, sharp peak characteristic of the symmetrical expansion and contraction of the benzene ring, typically observed around 1000 cm⁻¹. researchgate.net

Aromatic C=C stretching: Similar to FT-IR, these vibrations are observed in the 1600-1580 cm⁻¹ region and are often strong in the Raman spectrum. researchgate.net

Aliphatic C-H stretching: These vibrations are also present in the Raman spectrum in the 2950-2850 cm⁻¹ range.

Electronic Absorption and Emission Spectroscopy for π-Conjugation Systems

The electronic behavior of "Benzene, 1,4-bis(pentyloxy)-" is fundamentally linked to its π-conjugated system, which is modulated by the presence of the pentyloxy substituents. Electronic absorption and emission spectroscopy are powerful tools to investigate these properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of "Benzene, 1,4-bis(pentyloxy)-" is characterized by electronic transitions within the benzene ring. The π → π* transitions are particularly sensitive to substitution on the aromatic core. The attachment of two pentyloxy groups at the para position significantly influences the absorption profile compared to unsubstituted benzene. The oxygen atoms of the pentyloxy groups possess lone pairs of electrons that can be donated to the aromatic ring, an effect known as resonance or mesomerism. This electron donation increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

This reduction in the energy gap results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to benzene. For instance, benzene exhibits a primary absorption band around 200 nm and a weaker, symmetry-forbidden secondary band around 254 nm. In 1,4-disubstituted benzenes with electron-donating groups, these bands are typically red-shifted and their intensities are enhanced.

| Compound | Solvent | λmax (nm) | Transition Type |

| Benzene | Hexane | ~204, ~254 | π → π |

| 1,4-Dimethoxybenzene (B90301) | Ethanol (B145695) | ~224, ~291 | π → π |

| Benzene, 1,4-bis(pentyloxy)- (Expected) | Various | ~225-235, ~290-300 | π → π* |

Data for Benzene, 1,4-bis(pentyloxy)- is extrapolated based on trends observed in homologous series.

Photoluminescence Spectroscopy Methodologies

Photoluminescence spectroscopy provides insights into the emissive properties of "Benzene, 1,4-bis(pentyloxy)-" following electronic excitation. When a molecule absorbs a photon and is promoted to an excited state, it can relax to the ground state by emitting a photon. This process is known as fluorescence if it occurs between states of the same spin multiplicity (typically singlet-singlet transitions) and phosphorescence if it involves a change in spin multiplicity (triplet-singlet).

For many 1,4-dialkoxybenzene derivatives, fluorescence is the dominant emission process. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (a Stokes shift). The pentyloxy groups, being electron-donating, enhance the fluorescence quantum yield compared to unsubstituted benzene.

The photoluminescent behavior of such compounds can be influenced by the molecular environment, including the solvent polarity and the physical state (solution, solid, or liquid crystal phase). In concentrated solutions or in the solid state, intermolecular interactions can lead to the formation of excimers (excited dimers), which emit at longer wavelengths compared to the monomeric species. This phenomenon is particularly relevant for compounds like "Benzene, 1,4-bis(pentyloxy)-" which are known to form liquid crystalline phases. science-softcon.de

Mass Spectrometry for Compositional Verification and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elemental composition of "Benzene, 1,4-bis(pentyloxy)-" and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For "Benzene, 1,4-bis(pentyloxy)-" (C16H26O2), the expected exact mass can be calculated and compared to the experimental value to confirm its composition with a high degree of confidence. This technique is invaluable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like "Benzene, 1,4-bis(pentyloxy)-". The gas chromatogram provides the retention time of the compound, which is a characteristic property under specific chromatographic conditions, while the mass spectrometer provides a mass spectrum of the eluting compound.

The electron ionization (EI) mass spectrum of "Benzene, 1,4-bis(pentyloxy)-" is expected to show a prominent molecular ion peak (M+•). The fragmentation pattern will be dictated by the structure of the molecule, particularly the ether linkages and the alkyl chains. Common fragmentation pathways for dialkoxybenzenes include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of an alkyl radical. For a pentyloxy group, this would involve the loss of a butyl radical (C4H9•) to form a resonance-stabilized oxonium ion.

McLafferty Rearrangement: A rearrangement reaction involving the transfer of a gamma-hydrogen atom to the aromatic ring oxygen, followed by the cleavage of the Cβ-Cγ bond of the alkyl chain, leading to the elimination of an alkene (in this case, pentene, C5H10).

Cleavage of the Aryl-Oxygen Bond: Scission of the bond between the benzene ring and the ether oxygen can also occur, leading to fragments corresponding to the pentyloxy group and the substituted phenyl ring.

X-ray Diffraction Techniques for Solid-State and Mesophase Structural Characterization

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular arrangement in the solid state. For compounds like "Benzene, 1,4-bis(pentyloxy)-", which can exist as both a crystalline solid and in liquid crystalline mesophases, XRD is essential for a complete structural characterization.

In the crystalline state, single-crystal XRD can provide precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing. While specific crystallographic data for "Benzene, 1,4-bis(pentyloxy)-" is not provided in the search results, a study on the homologous compound 1,4-bis(hexyloxy)benzene (C18H30O2) reveals a monoclinic crystal system with the space group P21/c. researchgate.net In this structure, the alkyl chains are in a fully extended all-trans conformation, and this plane is slightly inclined to the central benzene ring. researchgate.net It is highly probable that "Benzene, 1,4-bis(pentyloxy)-" would adopt a similar crystal packing arrangement.

Many long-chain 1,4-dialkoxybenzenes are known to exhibit thermotropic liquid crystalline behavior, forming ordered phases at temperatures above their melting points but below their clearing points. Powder XRD is a key technique for identifying these mesophases. For instance, smectic phases, characterized by a layered arrangement of molecules, would give rise to sharp, low-angle diffraction peaks corresponding to the layer spacing, along with a diffuse wide-angle peak indicating the liquid-like order within the layers. Nematic phases, which have long-range orientational order but no positional order, show only a diffuse halo in their XRD patterns. The study of related materials suggests that "Benzene, 1,4-bis(pentyloxy)-" is likely to form such mesophases, and temperature-dependent XRD would be the primary method for their structural elucidation. researchgate.net

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. For aromatic compounds like Benzene, 1,4-bis(pentyloxy)-, SC-XRD can reveal crucial details about molecular conformation, including the planarity of the benzene ring and the orientation of the pentyloxy side chains. This technique provides accurate bond lengths and angles, as well as information on intermolecular interactions such as π–π stacking and hydrogen bonding, which govern the crystal packing. beilstein-journals.org The resulting crystal structure is fundamental for understanding the material's physical properties and for establishing structure-property relationships.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and confirming the purity of a bulk sample. ncl.ac.uk Unlike single-crystal XRD, PXRD is performed on a polycrystalline or powdered sample. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. For Benzene, 1,4-bis(pentyloxy)-, PXRD is used to verify that the synthesized bulk material corresponds to the structure determined by single-crystal analysis. researchgate.net By comparing the experimental PXRD pattern with a pattern simulated from single-crystal data, one can confirm the phase purity of the sample. researchgate.net Furthermore, PXRD is invaluable for studying phase transitions induced by temperature or other external stimuli, as changes in the crystal structure will be reflected in the diffraction pattern. ncl.ac.ukresearchgate.net

Small-Angle X-ray Scattering (SAXS) for Supramolecular Architectures

Small-angle X-ray scattering (SAXS) is a powerful technique for probing larger-scale structural features, typically in the range of 1 to 100 nanometers. nih.govnih.gov While XRD provides atomic-level detail, SAXS gives insight into the shape, size, and arrangement of larger assemblies, making it ideal for studying the supramolecular architectures of materials like Benzene, 1,4-bis(pentyloxy)-. nih.gov In the context of liquid crystals or other ordered fluids, SAXS can be used to determine the nature of the mesophase, such as identifying lamellar, columnar, or micellar structures. The technique is particularly useful for characterizing the long-range order and periodicities within these self-assembled systems. nih.gov

Wide-Angle X-ray Diffraction (WAXD) for Liquid Crystalline Phase Studies

Wide-angle X-ray diffraction (WAXD), also known as wide-angle X-ray scattering (WAXS), provides information about the short-range order within a material. osti.govresearchgate.net In the study of liquid crystalline phases of compounds like Benzene, 1,4-bis(pentyloxy)-, WAXD is complementary to SAXS. While SAXS reveals the larger, periodic structures of the mesophase, WAXD probes the shorter-range correlations, such as the average distance between molecules. researchgate.net The diffraction patterns in WAXD typically show broad, diffuse peaks, which are characteristic of the liquid-like disorder within the layers or columns of a liquid crystal. For instance, a diffuse halo in the WAXD pattern can indicate the average spacing between the molten side chains.

Thermal Analysis Methods for Phase Transition Dynamics

Thermal analysis techniques are critical for understanding the phase transitions and thermal stability of Benzene, 1,4-bis(pentyloxy)-. These methods measure changes in the physical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) Methodologies

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. nih.gov It is highly effective for determining the temperatures and enthalpies of phase transitions such as melting, crystallization, and liquid crystal phase changes. nih.govnih.gov In a typical DSC experiment, the difference in heat required to increase the temperature of a sample and a reference is measured. nih.gov For a compound like Benzene, 1,4-bis(pentyloxy)-, DSC can precisely determine the melting point and any transitions between different crystalline polymorphs or liquid crystalline mesophases. The enthalpy values obtained from the integration of DSC peaks provide quantitative information about the energy changes associated with these transitions. Modulated DSC (MDSC) is an advanced variation that can separate reversible heat flow events (like the glass transition) from non-reversible ones (like decomposition), offering a more detailed thermal profile. mdpi.com

Thermogravimetric Analysis (TGA) Methods

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and decomposition profile of a material. For Benzene, 1,4-bis(pentyloxy)-, TGA can identify the temperature at which the compound begins to decompose. The resulting TGA curve plots mass loss versus temperature, and the onset of mass loss indicates the limit of the material's thermal stability. TGA can also be used to study desorption of solvents or other volatile components from a sample. When coupled with other techniques like mass spectrometry or Fourier-transform infrared spectroscopy, TGA can help identify the gaseous products evolved during decomposition.

Polarized Optical Microscopy (POM) for Mesophase Texture Observation

Polarized Optical Microscopy (POM) is an indispensable tool for the characterization of liquid crystalline materials, including those derived from "Benzene, 1,4-bis(pentyloxy)-". This technique allows for the direct observation of the unique textures exhibited by different liquid crystal phases (mesophases), which arise from the material's anisotropic nature.

In studies of calamitic (rod-shaped) liquid crystals, such as those based on a "Benzene, 1,4-bis(pentyloxy)-" core, POM is used to identify the specific type of liquid crystal phase present and to determine the transition temperatures between these phases. For instance, the transition from a crystalline solid to a nematic or smectic phase, and subsequently to an isotropic liquid, can be visually identified by distinct changes in the observed texture under the microscope.

While specific POM data for the parent compound "Benzene, 1,4-bis(pentyloxy)-" is not extensively detailed in the provided results, the methodologies applied to analogous structures provide a clear framework for its characterization. For example, in the study of similar liquid crystalline compounds, POM is used to confirm the presence of mesophases like the smectic C (SmC) and nematic (N) phases. nih.gov The observed textures, such as schlieren or focal-conic textures, are characteristic of these phases and allow for their unambiguous identification.

The following table outlines the typical application of POM in the characterization of liquid crystalline materials analogous to "Benzene, 1,4-bis(pentyloxy)-".

| Liquid Crystal Phase | Typical POM Texture | Significance |

| Nematic (N) | Schlieren, marbled | Indicates long-range orientational order of the molecules. |

| Smectic C (SmC) | Broken focal-conic, schlieren | Reveals a layered structure with a tilted molecular arrangement within the layers. |

| Isotropic (Iso) | Dark field of view | Signifies the loss of long-range order, characteristic of a liquid. |

This table is generated based on typical observations for calamitic liquid crystals and serves as a representative example.

Specialized Techniques for Supramolecular Assemblies

The ability of "Benzene, 1,4-bis(pentyloxy)-" to participate in the formation of larger, ordered structures, known as supramolecular assemblies, requires the use of specialized analytical techniques to probe their structure and dynamics. These methods provide insights that are not attainable with more conventional techniques.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their assemblies. nih.gov While "Benzene, 1,4-bis(pentyloxy)-" is not inherently chiral, it can be incorporated into chiral supramolecular systems. CD spectroscopy can then be used to probe the chirality of the resulting assembly. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light, which provides information about the three-dimensional structure of the chiral entity. nih.gov

In the context of supramolecular chemistry, CD is particularly valuable for:

Monitoring Self-Assembly: The formation of chiral supramolecular architectures can be followed by monitoring changes in the CD spectrum. nih.gov

Structural Elucidation: The shape and intensity of the CD signal can provide information about the specific arrangement of the molecules within the assembly. nih.govnih.gov For example, a distinct CD signature has been identified for the formation of 14-helix bundles by β-peptides. nih.gov

Förster Resonance Energy Transfer (FRET) Studies

Förster Resonance Energy Transfer (FRET) is a distance-dependent photophysical process that can be used as a "spectroscopic ruler" to measure distances on the order of 1-10 nanometers. wikipedia.org This makes it an exceptionally useful tool for studying the structure and dynamics of supramolecular assemblies. nih.govrsc.org

The FRET process involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor chromophore. wikipedia.org The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, as well as the overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. wikipedia.orgresearchgate.net

In the study of supramolecular systems, FRET can be employed to:

Determine Intermolecular Distances: By strategically placing donor and acceptor molecules within an assembly, the distances between them can be accurately measured.

Monitor Assembly and Disassembly: Changes in FRET efficiency can signal the formation or breakdown of a supramolecular structure. nih.govrsc.org

Probe Conformational Changes: FRET can detect subtle changes in the conformation of molecules within an assembly. nih.govrsc.org

The following table summarizes the key parameters in a FRET experiment.

| Parameter | Description | Significance in Supramolecular Studies |

| Donor | A fluorescent molecule that initially absorbs energy. | Serves as a starting point for the energy transfer measurement. |

| Acceptor | A chromophore that receives energy from the donor. | Its proximity to the donor determines the FRET efficiency. |

| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. | A characteristic parameter for a given donor-acceptor pair. |

| FRET Efficiency (E) | The fraction of energy transferred from the donor to the acceptor. | Inversely proportional to the sixth power of the donor-acceptor distance. wikipedia.org |

This table provides a general overview of FRET parameters and their relevance.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique that allows for the direct visualization of supramolecular assemblies in their native, solution-state environment. nih.govnih.gov This is achieved by rapidly freezing a thin film of the sample, which vitrifies the solvent and preserves the delicate structures of the assemblies. nih.govresearchgate.net

Cryo-TEM offers several advantages for the study of supramolecular systems:

Direct Visualization: It provides direct images of the morphology and dimensions of assemblies, such as micelles, vesicles, or nanofibers. nih.gov

High Resolution: The technique can achieve nanometer-scale resolution, revealing fine structural details.

Native State Analysis: By avoiding the artifacts associated with drying or staining, cryo-TEM allows for the observation of structures as they exist in solution. nih.gov

This technique has been successfully used to characterize a wide range of self-assembled nanostructures, providing crucial information about their size, shape, and internal organization. nih.govnih.gov For instance, cryo-TEM has been instrumental in studying the structure of carbon nanothreads derived from benzene, where it helped to minimize electron beam damage and enable successful imaging of the native structure. nsf.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like Benzene (B151609), 1,4-bis(pentyloxy)-. By approximating the many-electron problem to one concerning the electron density, DFT allows for the accurate calculation of various molecular attributes. Common approaches involve the use of hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. iarjset.com

Electronic Structure Elucidation (HOMO-LUMO Energy Analysis)

The electronic structure of a molecule is fundamental to understanding its reactivity and photophysical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of this structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and chemical reactivity. researchgate.netunl.edu

For aromatic compounds like Benzene, 1,4-bis(pentyloxy)-, the introduction of alkoxy groups can modulate the HOMO and LUMO energy levels. researchgate.net These substituents generally raise the HOMO energy and can either raise or lower the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzene. This reduced gap suggests that the molecule can be more easily excited, potentially influencing its absorption and emission characteristics. researchgate.net

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -9.24 | 1.19 | 10.43 |

| Aryl Ether Derivative (Example) | -5.5 | -1.5 | 4.0 |

Note: The values for the Aryl Ether Derivative are representative and the actual values for Benzene, 1,4-bis(pentyloxy)- would require specific calculations.

Geometry Optimization and Vibrational Frequency Predictions

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For Benzene, 1,4-bis(pentyloxy)-, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The flexibility of the pentyloxy chains introduces multiple possible conformers, and computational methods can identify the most energetically favorable ones. researchgate.net

Once the optimized geometry is obtained, vibrational frequencies can be calculated. researchgate.net These frequencies correspond to the various modes of vibration within the molecule, such as stretching, bending, and torsional motions. nih.govnih.gov Theoretical vibrational spectra (IR and Raman) can be generated and compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions. iarjset.comresearchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Stretching of C-H bonds on the benzene ring |

| C-C stretch (aromatic) | 1600-1450 | 1600-1450 | Stretching of C-C bonds within the benzene ring |

| C-O stretch | 1260-1200 | 1250 | Stretching of the ether C-O bond |

Note: These are typical frequency ranges and specific values for Benzene, 1,4-bis(pentyloxy)- would require detailed calculations.

Simulation of Spectroscopic Data (NMR, UV-Vis, IR)

Computational chemistry allows for the simulation of various spectroscopic data, providing a powerful tool for structure elucidation and interpretation of experimental spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods are commonly used to calculate NMR chemical shifts (¹H and ¹³C). iarjset.com These calculations, performed on the optimized molecular geometry, can predict the chemical shifts of each nucleus, which can then be compared to experimental NMR spectra to aid in signal assignment. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths. researchgate.net This information is crucial for understanding the electronic transitions responsible for the molecule's color and photophysical behavior.

IR Spectroscopy: As mentioned in the previous section, DFT calculations provide vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. iarjset.com This simulated spectrum is invaluable for interpreting experimental IR data and assigning absorption bands to specific functional groups and vibrational modes. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. walisongo.ac.id

For Benzene, 1,4-bis(pentyloxy)-, the MEP map would likely show a high electron density (red) around the oxygen atoms of the pentyloxy groups due to their high electronegativity. The benzene ring itself would exhibit a region of negative potential above and below the plane of the ring, characteristic of aromatic systems. researchgate.net The MEP map provides valuable insights into the molecule's reactivity and intermolecular interaction sites. researchgate.net

Analysis of Global Reactivity Descriptors (e.g., Hardness, Softness)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons, calculated as ω = μ² / (2η).

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. researchgate.netiau.ir

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 |

| Chemical Softness (S) | 1 / η | 0.5 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.5 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.06 |

Note: These values are illustrative and depend on the specific HOMO and LUMO energies of Benzene, 1,4-bis(pentyloxy)-.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques are employed to study the behavior of Benzene, 1,4-bis(pentyloxy)- in larger systems and over time. nih.gov These methods often use classical force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates.

Molecular dynamics (MD) simulations, for instance, can be used to study the conformational dynamics of the flexible pentyloxy chains and to model how molecules of Benzene, 1,4-bis(pentyloxy)- might pack in a condensed phase. nih.gov These simulations can provide insights into properties like diffusion, viscosity, and the formation of liquid crystalline phases, which are common for molecules with similar structures. Such studies are crucial for understanding the material properties of Benzene, 1,4-bis(pentyloxy)- and for designing new materials with specific functionalities.

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational space and dynamics of "Benzene, 1,4-bis(pentyloxy)-".

The conformational flexibility of "Benzene, 1,4-bis(pentyloxy)-" is primarily dictated by the two pentyloxy chains attached to the central benzene ring. Each pentyloxy chain has several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore this vast conformational landscape by simulating the molecule's behavior in a given environment, such as in a solvent or in the gas phase, over a period of time.

Key insights that can be gained from MD simulations of "Benzene, 1,4-bis(pentyloxy)-" include:

Conformational Preferences: Identification of the most stable or low-energy conformations of the molecule. This involves analyzing the dihedral angles of the pentyloxy chains and their orientation relative to the benzene ring.

Dynamic Behavior: Understanding how the molecule transitions between different conformations. This can reveal the flexibility of the pentyloxy chains and the timescales of these motions.

Solvent Effects: Investigating how the surrounding solvent molecules influence the conformational preferences and dynamics.

The results of an MD simulation are typically analyzed to generate data such as radial distribution functions, root-mean-square deviation (RMSD), and potential energy surfaces. This data provides a quantitative understanding of the molecule's structure and dynamics.

Table 1: Illustrative Output from a Hypothetical MD Simulation of Benzene, 1,4-bis(pentyloxy)-

| Parameter | Description | Illustrative Value/Observation |

| Simulation Time | Total time the molecular motion is simulated. | 100 nanoseconds |

| Ensemble | Statistical ensemble used for the simulation (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, and Temperature) |

| Force Field | Set of parameters used to describe the potential energy of the system. | AMBER, CHARMM, or GROMOS |

| Major Conformations | Predominant spatial arrangements of the pentyloxy chains. | Extended, folded, and bent conformations. |

| Dihedral Angle Distribution | Probability distribution of key dihedral angles in the pentyloxy chains. | Peaks indicating preferred staggered conformations. |

Monte Carlo (MC) Simulations for Thermodynamic Properties and Systems

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of "Benzene, 1,4-bis(pentyloxy)-", MC simulations can be employed to calculate various thermodynamic properties and to study the behavior of systems containing this molecule.

Unlike MD simulations that track the deterministic evolution of a system, MC simulations generate a series of configurations of the system based on their statistical probabilities. This makes MC methods particularly well-suited for calculating equilibrium properties.

For "Benzene, 1,4-bis(pentyloxy)-", MC simulations can be used to determine:

Thermodynamic Averages: Calculation of properties such as enthalpy, heat capacity, and density at a given temperature and pressure. For instance, a study of liquid p-xylene, a related aromatic compound, utilized MC simulations in the isothermal-isobaric (NPT) ensemble to calculate its thermodynamic properties, showing good agreement with experimental data. sbq.org.br

Phase Equilibria: Simulation of liquid-vapor or liquid-liquid phase equilibria to determine properties like vapor pressure and boiling point.

Solvation Free Energy: Calculation of the free energy change associated with transferring the molecule from a vacuum to a solvent.

A key aspect of MC simulations is the use of a potential model, or force field, to describe the interactions between atoms. The accuracy of the calculated thermodynamic properties is highly dependent on the quality of this potential model.

Table 2: Illustrative Thermodynamic Properties of Benzene, 1,4-bis(pentyloxy)- Obtainable from MC Simulations

| Thermodynamic Property | Description | Method of Calculation |

| Enthalpy of Vaporization | The energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. | Calculated from the difference in average potential energy between the liquid and gas phases. |

| Heat Capacity | The amount of heat that must be added to a specified amount of a substance to cause a unit rise in its temperature. | Calculated from fluctuations in the enthalpy or energy of the system. |

| Isothermal Compressibility | A measure of the relative volume change of a fluid or solid as a response to a pressure change. | Calculated from fluctuations in the volume of the simulation box in the NPT ensemble. |

| Free Energy of Solvation | The change in free energy when a solute is transferred from a vacuum to a solvent. | Calculated using methods such as thermodynamic integration or free energy perturbation. |

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) methodologies are computational techniques that aim to predict the physicochemical properties of molecules based on their chemical structure. znaturforsch.com These methods involve developing mathematical models that correlate molecular descriptors with a specific property of interest.

For "Benzene, 1,4-bis(pentyloxy)-", QSPR models could be developed to predict a wide range of properties, including boiling point, melting point, solubility, and viscosity. The general workflow for a QSPR study involves:

Data Set Collection: Assembling a training set of molecules with known experimental values for the property of interest. For "Benzene, 1,4-bis(pentyloxy)-", this would ideally include a series of dialkoxybenzenes with varying alkyl chain lengths.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the training set. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical relationship between the descriptors and the property. nih.gov

Model Validation: Assessing the predictive power and robustness of the developed model using internal and external validation techniques.

Once a validated QSPR model is established, it can be used to predict the properties of new or unmeasured compounds like "Benzene, 1,4-bis(pentyloxy)-". For instance, QSPR models have been successfully developed to predict the boiling points of diverse sets of organic compounds. koreascience.krresearchgate.net

Table 3: Examples of Molecular Descriptors Used in QSPR Studies

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. |

| Topological | Wiener Index | A distance-based topological index of a molecule. |

| Geometrical | Molecular Surface Area | The surface area of a molecule calculated from its 3D geometry. |

| Quantum-Chemical | Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. |

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy barriers. The synthesis of "Benzene, 1,4-bis(pentyloxy)-" is typically achieved through a Williamson ether synthesis, which involves the reaction of hydroquinone (B1673460) with a suitable pentyl halide (e.g., 1-bromopentane) in the presence of a base. researchgate.net

Computational methods, particularly density functional theory (DFT), can be used to model this reaction and provide insights into its mechanism. A computational study of the Williamson ether synthesis would typically involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (hydroquinone, pentyl halide, and base) and the final product, "Benzene, 1,4-bis(pentyloxy)-".

Transition State Searching: Identifying the transition state structures for the nucleophilic substitution steps. The Williamson ether synthesis proceeds via an SN2 mechanism, and computational methods can precisely characterize the geometry and energy of the SN2 transition state. sciforum.net

Reaction Pathway Mapping: Constructing a potential energy surface that connects the reactants, transition states, and products. This provides the activation energies and reaction enthalpies for each step of the synthesis.

Solvent Effects: Investigating the role of the solvent on the reaction mechanism and energetics using implicit or explicit solvent models. Studies have shown that the choice of solvent can significantly impact the selectivity and rate of Williamson ether synthesis reactions. rsc.orgaiche.org

By performing these calculations, it is possible to gain a fundamental understanding of the factors that control the efficiency and selectivity of the synthesis of "Benzene, 1,4-bis(pentyloxy)-".

Table 4: Key Computational Parameters in a Study of the Williamson Ether Synthesis of Benzene, 1,4-bis(pentyloxy)-

| Parameter | Description | Typical Computational Approach |

| Level of Theory | The theoretical method used to approximate the electronic structure. | Density Functional Theory (DFT) with a functional like B3LYP. |

| Basis Set | The set of functions used to build molecular orbitals. | Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ) basis sets. |

| Solvation Model | The method used to account for the effects of the solvent. | Polarizable Continuum Model (PCM) or explicit solvent molecules. |

| Frequency Calculation | Calculation of vibrational frequencies to confirm the nature of stationary points (minima or transition states). | Performed at the same level of theory as the geometry optimization. |

Organic Electronics and Optoelectronic Devices

In the realm of organic electronics, the 1,4-dialkoxybenzene unit is a common building block for constructing molecules with tailored electronic properties. The alkoxy chains enhance solubility and processability, which are crucial for fabricating thin-film devices, while the central benzene ring and any attached conjugated systems provide the electronic functionality.

Electron and Hole Transport Layer Materials Research

Derivatives of Benzene, 1,4-bis(pentyloxy)- are investigated for their potential in charge transport layers within organic electronic devices. The electronic nature of the core can be modified to facilitate the transport of either electrons or holes. For instance, incorporating electron-withdrawing or electron-donating groups into the molecular structure allows for the tuning of energy levels (HOMO/LUMO) to match other materials in a device stack, thereby promoting efficient charge injection and transport. The self-assembly properties, guided by the pentyloxy chains, influence the molecular packing in the solid state, which is a critical determinant of charge mobility.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The 1,4-bis(alkoxy)benzene moiety is a frequent component in materials designed for OLEDs and OPVs. In OLEDs, derivatives can function as high-energy host materials for phosphorescent emitters or as charge-transporting materials. Their wide energy gap allows for efficient energy transfer to guest-emitting molecules.

In the field of OPVs, these structures are often part of the electron donor material in the photoactive blend. The pentyloxy chains play a vital role in influencing the morphology of the donor-acceptor blend, which is essential for achieving efficient exciton (B1674681) dissociation and charge collection. Research has focused on creating complex molecular architectures built upon the 1,4-bis(alkoxy)benzene framework to optimize light absorption and energy conversion efficiency.

Liquid Crystalline Materials Science

Benzene, 1,4-bis(pentyloxy)- serves as a foundational structure for numerous calamitic (rod-shaped) liquid crystals. The combination of a rigid central core and flexible terminal chains is a classic design principle for molecules that exhibit mesomorphic behavior.

Investigation of Nematic and Smectic Mesophases

A vast body of research exists on liquid crystals derived from the 1,4-bis(alkoxy)benzene structure. By extending the rigid core with other aromatic rings (like biphenyl (B1667301) or phenylethynyl units) and varying the length of the terminal alkoxy chains, a rich variety of nematic and smectic phases can be induced. tandfonline.comresearchgate.netscirp.orgias.ac.in

The nematic phase, with its long-range orientational order, is the simplest liquid crystal phase. Smectic phases exhibit additional one-dimensional positional order, forming layered structures. The specific type of mesophase and its temperature range are highly dependent on the molecular structure. Generally, increasing the length of the alkoxy chains tends to stabilize the more ordered smectic phases over the nematic phase. tandfonline.comias.ac.in For example, in certain homologous series, shorter chain derivatives may only show a nematic phase, while longer chain analogues will exhibit both smectic and nematic phases. researchgate.netias.ac.in

Below is a representative table illustrating the influence of molecular structure on the mesophases of materials containing the 1,4-dialkoxybenzene unit.

| Derivative Class | Key Structural Feature | Observed Mesophases | General Trend |

| 1,4-Bis(phenylethynyl)benzene (B159325) Derivatives | Extended rigid core with alkyne linkages | Nematic, Smectic B | Longer alkoxy chains favor smectic phases. tandfonline.com |

| Schiff Base Derivatives | Core containing -CH=N- linkages | Nematic, Smectic C | Smectic C phase can emerge for derivatives with longer alkyl chains (e.g., decanoyloxy and longer). researchgate.net |

| Naphthalene-based Esters | Naphthalene ring incorporated into the core | Nematic, Smectic A | Longer ether tails promote the formation of both nematic and smectic A phases. scirp.org |

| Azo-ester Derivatives | Core with -N=N- and -COO- groups | Nematic, Smectic | Polymorphism with smectic phases appearing in longer-chain homologues (e.g., decyl derivative onwards). ias.ac.in |

This table provides illustrative examples and general trends observed in different homologous series.

Research on Blue Phase Liquid Crystal Compositions

While not a blue phase material itself, the 1,4-bis(alkoxy)benzene structural motif is integral to the design of host materials used in blue phase liquid crystal compositions. Blue phases are highly ordered, optically isotropic phases that exist over a narrow temperature range between the chiral nematic and isotropic liquid states. Stabilizing the blue phase over a wider temperature range is a major research goal. This is often achieved by mixing a chiral dopant with a carefully selected liquid crystal host, which can be a derivative of 1,4-bis(alkoxy)benzene, engineered for this purpose.

Molecular Engineering for Enhanced Mesomorphic Performance

Molecular engineering is extensively used to fine-tune the liquid crystalline properties of materials based on the Benzene, 1,4-bis(pentyloxy)- framework. tandfonline.com The goal is to control key performance parameters like the clearing point (the transition temperature to the isotropic liquid), viscosity, and dielectric anisotropy to meet the requirements of specific applications, such as in liquid crystal displays (LCDs).

Key molecular engineering strategies include:

Varying Alkyl Chain Length: As mentioned, this is a primary method to control the type and thermal stability of the mesophase. tandfonline.comias.ac.in

Modifying the Rigid Core: Introducing different linking groups (e.g., esters, azo groups, alkynes) or adding more aromatic rings alters the molecule's aspect ratio and polarizability, significantly impacting the mesophase behavior. tandfonline.comias.ac.in

Introducing Lateral Substituents: Adding atoms or small groups to the side of the molecular core can modify molecular packing, lower melting points, and alter dielectric properties.

Through these systematic modifications, researchers can design materials with optimized performance for advanced technological applications.

Advanced Research Applications and Functional Materials Development

Methodologies for Experimental Corrosion Inhibition Assessment

The evaluation of a chemical compound's efficacy as a corrosion inhibitor is a systematic process involving a suite of established experimental techniques. These methodologies are designed to quantify the reduction in corrosion rate, elucidate the mechanism of inhibition, and characterize the protective film formed on the metal surface. While specific data for Benzene (B151609), 1,4-bis(pentyloxy)- is not available, the following outlines the standard experimental protocols that would be utilized in such an investigation.

The primary methods for assessing corrosion inhibition are broadly categorized into gravimetric, electrochemical, and surface analytical techniques.

Gravimetric Method (Weight Loss)

The weight loss method is a fundamental and straightforward technique for determining the average corrosion rate over a period of exposure. In this method, pre-weighed metal specimens are immersed in a corrosive solution, both with and without the inhibitor, for a specified duration and at a controlled temperature. After the immersion period, the specimens are removed, cleaned to remove corrosion products, and re-weighed.

The corrosion rate (CR) and the inhibition efficiency (IE%) are calculated using the following equations:

Corrosion Rate (CR): CR = (K × W) / (A × T × D) Where:

K = a constant (e.g., 8.76 × 10^4 for CR in mm/year)

W = weight loss in grams

A = area of the specimen in cm²

T = exposure time in hours

D = density of the metal in g/cm³

Inhibition Efficiency (IE%): IE% = [(CR_uninh - CR_inh) / CR_uninh] × 100 Where:

CR_uninh = Corrosion rate in the absence of the inhibitor

CR_inh = Corrosion rate in the presence of the inhibitor

Electrochemical Methods

Electrochemical techniques offer rapid and detailed insights into the kinetics and mechanisms of corrosion and inhibition. These methods are performed using a three-electrode setup consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

Potentiodynamic Polarization (PDP): This technique involves polarizing the working electrode from its open circuit potential (OCP) in both anodic and cathodic directions. The resulting plot of log(current density) versus potential (Tafel plot) provides key parameters.

Corrosion Potential (E_corr): The potential at which the rates of the anodic and cathodic reactions are equal.

Corrosion Current Density (i_corr): Determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to E_corr. A lower i_corr value in the presence of the inhibitor indicates effective corrosion control.

Inhibition Efficiency (IE%): IE% = [(i_corr_uninh - i_corr_inh) / i_corr_uninh] × 100 Where:

i_corr_uninh = Corrosion current density in the absence of the inhibitor

i_corr_inh = Corrosion current density in the presence of the inhibitor

The shift in E_corr can also suggest the type of inhibition. A significant shift in the anodic branch indicates an anodic inhibitor, a shift in the cathodic branch suggests a cathodic inhibitor, and minimal change with a reduction in both currents points to a mixed-type inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/electrolyte interface. A small amplitude sinusoidal potential is applied to the working electrode at various frequencies, and the impedance response is measured. The data is often presented as Nyquist and Bode plots.

Nyquist Plot: A plot of the imaginary part of impedance (-Z_im) versus the real part (Z_re). The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (R_ct). A larger diameter indicates a higher R_ct and better corrosion resistance.

Bode Plot: Consists of two plots: the logarithm of the impedance modulus (|Z|) versus the logarithm of frequency, and the phase angle (θ) versus the logarithm of frequency. A higher |Z| value at low frequencies and a broader phase angle peak are indicative of better protective properties.

Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_uninh) / R_ct_inh] × 100 Where:

R_ct_uninh = Charge transfer resistance in the absence of the inhibitor

R_ct_inh = Charge transfer resistance in the presence of the inhibitor

Equivalent electrical circuit (EEC) models are used to fit the EIS data and extract quantitative parameters that describe the corrosion process.

Surface Analysis Techniques

To complement the gravimetric and electrochemical data, surface analysis techniques are employed to visualize the metal surface and chemically characterize the adsorbed inhibitor film.

Scanning Electron Microscopy (SEM): SEM provides magnified images of the metal surface, allowing for a qualitative assessment of the surface morphology. By comparing images of the metal surface corroded with and without the inhibitor, the protective nature of the inhibitor can be visually confirmed. A smoother surface with less pitting and general corrosion is expected in the presence of an effective inhibitor.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with SEM, EDX provides elemental analysis of the surface. The detection of elements from the inhibitor molecule (e.g., carbon and oxygen in the case of Benzene, 1,4-bis(pentyloxy)-) on the metal surface would provide direct evidence of its adsorption.

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that provides three-dimensional topographical information of the surface at the micro and nano-scale. It can quantify surface roughness and visualize the adsorbed inhibitor film, providing insights into the coverage and uniformity of the protective layer.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical bonding states of the atoms on the surface. XPS can confirm the adsorption of the inhibitor by detecting its constituent elements and can also provide information about the interaction between the inhibitor molecules and the metal surface (e.g., the formation of coordinate bonds).

The following table summarizes the key parameters obtained from these experimental methodologies.

| Methodology | Key Parameters | Information Provided |

| Weight Loss | Corrosion Rate (CR), Inhibition Efficiency (IE%) | Time-averaged corrosion rate and overall inhibitor performance. |

| Potentiodynamic Polarization (PDP) | Corrosion Potential (E_corr), Corrosion Current Density (i_corr), Tafel Slopes (βa, βc), IE% | Corrosion kinetics, inhibitor efficiency, and mechanism of inhibition (anodic, cathodic, or mixed). |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (R_ct), Double Layer Capacitance (C_dl), Solution Resistance (R_s), IE% | Interfacial properties, mechanism of inhibition, and characteristics of the protective film. |

| Scanning Electron Microscopy (SEM) | Surface Morphology | Visual confirmation of corrosion protection and inhibitor film formation. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental Composition | Evidence of inhibitor adsorption on the metal surface. |

| Atomic Force Microscopy (AFM) | Surface Topography, Roughness | Nanoscale visualization of the surface and the adsorbed inhibitor layer. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition, Chemical States | Confirmation of inhibitor adsorption and information on chemical bonding between the inhibitor and the metal surface. |

A comprehensive assessment of a potential corrosion inhibitor like Benzene, 1,4-bis(pentyloxy)- would necessitate the use of a combination of these techniques to gain a holistic understanding of its performance and mechanism of action.

Structure Property Relationships and Rational Design Principles

Correlation Between Molecular Architecture and Electronic/Optical Behavior

The molecular architecture of Benzene (B151609), 1,4-bis(pentyloxy)- is defined by a central benzene ring substituted at the 1 and 4 (para) positions with pentyloxy groups (-O-(CH₂)₄CH₃). The oxygen atoms of the alkoxy groups are electron-donating, which significantly influences the electronic properties of the benzene ring. These groups increase the electron density of the aromatic system, making it more nucleophilic and activating it towards electrophilic substitution. acs.org

This electron-donating nature directly impacts the molecule's frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) energy is raised, while the Lowest Unoccupied Molecular Orbital (LUMO) energy is less affected, leading to a reduced HOMO-LUMO gap compared to unsubstituted benzene. This alteration is fundamental to the molecule's optical properties. A smaller energy gap suggests that the molecule will absorb light at longer wavelengths.

Compounds built from 1,4-dialkoxybenzene units are known to be electron-rich, a property that is harnessed in the construction of more complex supramolecular systems like pillararenes, where the electron-rich cavity can host electron-deficient guest molecules. chinesechemsoc.org The symmetrical, pillar-shaped architecture of these macrocycles originates from the para-substitution pattern of the 1,4-dialkoxybenzene units. chinesechemsoc.org

Influence of Alkyl Chain Length and Substituent Effects on Material Performance

The two pentyloxy groups are critical to the material's performance, influencing everything from solubility to bulk material properties. The pentyl chains, being nonpolar, enhance the solubility of the molecule in common organic solvents.